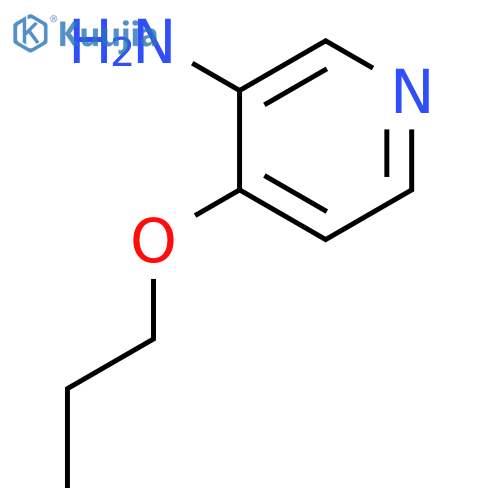Cas no 173435-36-4 (4-propoxypyridin-3-amine)

4-propoxypyridin-3-amine structure
商品名:4-propoxypyridin-3-amine
4-propoxypyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinamine, 4-propoxy-
- 4-PROPOXYPYRIDIN-3-YLAMINE
- 4-Propoxypyridin-3-amine
- 4-Propoxy-3-pyridinamine
- SCHEMBL7852541
- 173435-36-4
- DTXSID001313430
- CS-0283611
- EN300-1294638
- 4-propoxypyridin-3-amine
-
- インチ: InChI=1S/C8H12N2O/c1-2-5-11-8-3-4-10-6-7(8)9/h3-4,6H,2,5,9H2,1H3
- InChIKey: QJIDIGXQUUEECC-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 152.094963011Da
- どういたいしつりょう: 152.094963011Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1
4-propoxypyridin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1294638-2.5g |
4-propoxypyridin-3-amine |
173435-36-4 | 2.5g |
$1428.0 | 2023-05-23 | ||
| Enamine | EN300-1294638-0.1g |
4-propoxypyridin-3-amine |
173435-36-4 | 0.1g |
$640.0 | 2023-05-23 | ||
| Enamine | EN300-1294638-1.0g |
4-propoxypyridin-3-amine |
173435-36-4 | 1g |
$728.0 | 2023-05-23 | ||
| Enamine | EN300-1294638-10.0g |
4-propoxypyridin-3-amine |
173435-36-4 | 10g |
$3131.0 | 2023-05-23 | ||
| Ambeed | A1035136-5g |
4-Propoxypyridin-3-amine |
173435-36-4 | 95% | 5g |
$907.0 | 2024-04-22 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00982678-5g |
4-Propoxypyridin-3-amine |
173435-36-4 | 95% | 5g |
¥6223.0 | 2023-01-30 | |
| Enamine | EN300-1294638-5.0g |
4-propoxypyridin-3-amine |
173435-36-4 | 5g |
$2110.0 | 2023-05-23 | ||
| Enamine | EN300-1294638-500mg |
4-propoxypyridin-3-amine |
173435-36-4 | 500mg |
$535.0 | 2023-09-30 | ||
| Enamine | EN300-1294638-50mg |
4-propoxypyridin-3-amine |
173435-36-4 | 50mg |
$468.0 | 2023-09-30 | ||
| Enamine | EN300-1294638-10000mg |
4-propoxypyridin-3-amine |
173435-36-4 | 10000mg |
$2393.0 | 2023-09-30 |
4-propoxypyridin-3-amine 関連文献
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
173435-36-4 (4-propoxypyridin-3-amine) 関連製品
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 2230780-65-9(IL-17A antagonist 3)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:173435-36-4)4-propoxypyridin-3-amine

清らかである:99%/99%
はかる:1g/5g
価格 ($):281.0/816.0